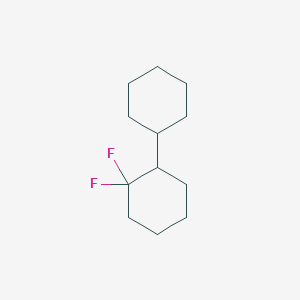
2-Cyclohexyl-1,1-difluorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-1,1-difluorocyclohexane is an organic compound with the molecular formula C12H20F2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by fluorine atoms at the 1-position, and a cyclohexyl group is attached at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1,1-difluorocyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the reaction of cyclohexylmagnesium bromide with difluorocarbene, generated in situ from difluoromethylene phosphobetaine. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The use of continuous flow reactors can enhance the efficiency and safety of the production process, allowing for better control over reaction parameters and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexyl-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluorocyclohexane to cyclohexyl derivatives with fewer fluorine atoms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Cyclohexyl ketones and carboxylic acids.
Reduction: Cyclohexyl derivatives with fewer fluorine atoms.
Substitution: Cyclohexyl compounds with various functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials, including liquid crystals and fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-1,1-difluorocyclohexane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to enzymes and receptors. In catalytic reactions, the compound can undergo dehydrofluorination to form reactive intermediates, which then participate in further chemical transformations.
Comparación Con Compuestos Similares
1,1-Difluorocyclohexane: Lacks the cyclohexyl group, making it less sterically hindered.
2-Cyclohexyl-1-fluorocyclohexane: Contains only one fluorine atom, resulting in different reactivity and properties.
Cyclohexylcyclohexane: No fluorine atoms, leading to significantly different chemical behavior.
Uniqueness: 2-Cyclohexyl-1,1-difluorocyclohexane is unique due to the presence of both a cyclohexyl group and two fluorine atoms, which impart distinct steric and electronic effects. These features make it a valuable compound for studying the influence of fluorine on chemical reactivity and for developing novel fluorinated materials.
Propiedades
Fórmula molecular |
C12H20F2 |
|---|---|
Peso molecular |
202.28 g/mol |
Nombre IUPAC |
2-cyclohexyl-1,1-difluorocyclohexane |
InChI |
InChI=1S/C12H20F2/c13-12(14)9-5-4-8-11(12)10-6-2-1-3-7-10/h10-11H,1-9H2 |
Clave InChI |
VMCJMKSXBXGEGB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CCCCC2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13204519.png)
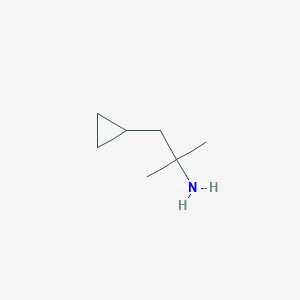
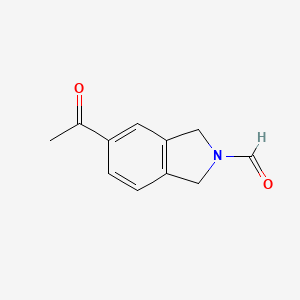
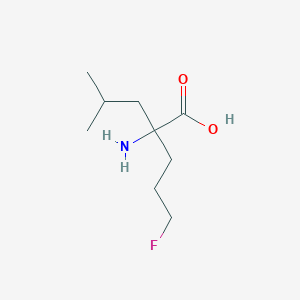
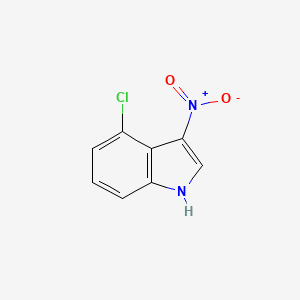
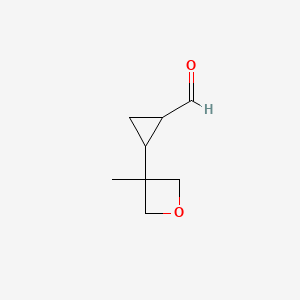
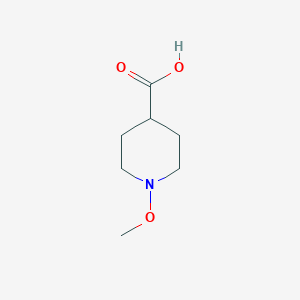
![3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13204567.png)
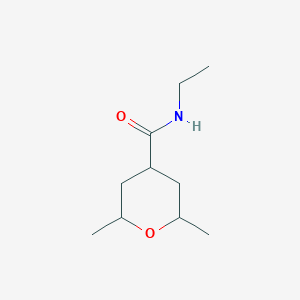
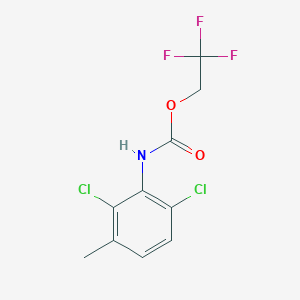
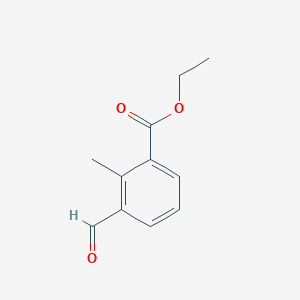

![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)

